2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)-
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Overview
Description
2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)- is a chemical compound with the molecular formula C₁₇H₁₆N₂O It is a derivative of butanone and indazole, featuring a phenyl group substituted with an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)- typically involves the reaction of 2H-indazole with a suitable phenyl-substituted butanone precursor. One common method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the desired product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K₂CO₃) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and indazole groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for anticancer and anti-inflammatory agents.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation and cancer progression, modulating their activity to exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-butanone: A structurally similar compound with a phenyl group but lacking the indazole moiety.
2-Butanone, 4-(4-(1H-indazol-1-yl)phenyl)-: Another indazole derivative with a different substitution pattern on the indazole ring.
Uniqueness
2-Butanone, 4-(4-(2H-indazol-2-yl)phenyl)- is unique due to the presence of the 2H-indazole moiety, which imparts specific biological and chemical properties. This structural feature allows for unique interactions with biological targets and distinct reactivity in chemical reactions, making it a valuable compound for research and development.
Properties
CAS No. |
81265-77-2 |
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Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4-(4-indazol-2-ylphenyl)butan-2-one |
InChI |
InChI=1S/C17H16N2O/c1-13(20)6-7-14-8-10-16(11-9-14)19-12-15-4-2-3-5-17(15)18-19/h2-5,8-12H,6-7H2,1H3 |
InChI Key |
MQQAYMHKAVHXHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)N2C=C3C=CC=CC3=N2 |
Origin of Product |
United States |
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